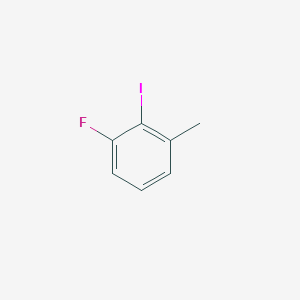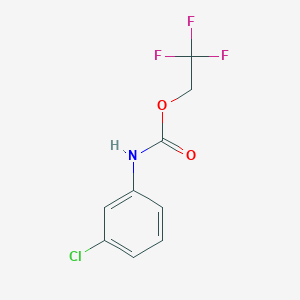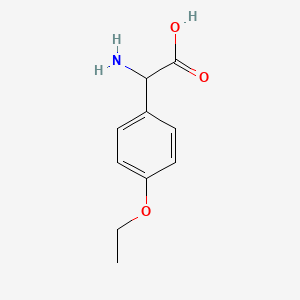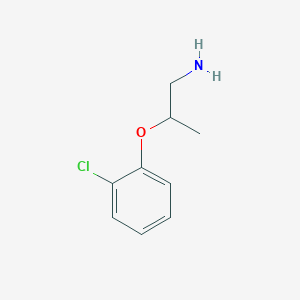
2-(2-Chlorophenoxy)propylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Chlorophenoxy)propylamine is a chemical compound that is structurally related to various other compounds with chlorophenoxy groups. While the specific compound 2-(2-Chlorophenoxy)propylamine is not directly mentioned in the provided papers, there are several related compounds that can give insights into its potential properties and applications. For instance, compounds with similar structures have been shown to have applications in agriculture as growth regulators and in medicine as antifungal agents .
Synthesis Analysis
The synthesis of related compounds such as 2-(2,4-dichlorophenoxy)triethylamine has been achieved through methods involving phase transfer catalysts starting from dichlorophenol, with yields reported above 80% . Another synthesis approach for a related compound used 1,2 dichloroethane as a starting material, achieving an overall yield of 60% to 68% . These methods suggest that the synthesis of 2-(2-Chlorophenoxy)propylamine could potentially be carried out through similar pathways, optimizing factors such as reactant ratios, catalysts, reaction time, and temperature.
Molecular Structure Analysis
The molecular structure of compounds closely related to 2-(2-Chlorophenoxy)propylamine has been determined using techniques like X-ray diffractometry (XRD). For example, the structure of 2,4-diacetyl-3-(2-chlorophenyl)-5-hydroxy-5-methyl-N-(4-methylphenyl)-1-cyclohexenylamine was described, revealing the presence of intramolecular hydrogen bonds . This information can be valuable when predicting the molecular structure and behavior of 2-(2-Chlorophenoxy)propylamine.
Chemical Reactions Analysis
The chemical reactions involving chlorophenoxy compounds can vary widely depending on their specific functional groups. For instance, 4-methyltriphenylamine, although not a chlorophenoxy compound, was oxidatively polymerized, indicating that similar amines might undergo oxidative reactions under the right conditions . This could be relevant for understanding the reactivity of 2-(2-Chlorophenoxy)propylamine in various chemical environments.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorophenoxy compounds can be inferred from related structures. For example, the crystal structure of 2-methyl-2-(2,4,5-trichlorophenoxy)propionic acid was determined, providing insights into its molecular conformation and hydrogen bonding patterns . These findings can help predict the properties of 2-(2-Chlorophenoxy)propylamine, such as solubility, stability, and reactivity.
科学的研究の応用
Monoamine Oxidase Inhibition Studies :
- Johnston (1968) described the unique kinetics of monoamine oxidase (MAO) inhibition by N-methyl-N-propargyl-3(2,4-dichlorophenoxy) propylamine hydrochloride, suggesting a binary system of MAO enzymes with different sensitivities to this inhibitor (Johnston, 1968).
- Fuller (1968) studied N-[2-(o-chlorophenoxy)-ethyl]-cyclopropylamine's inhibition of MAO, noting its impact on serotonin levels in the brain and urinary excretion of tryptamine (Fuller, 1968).
Agricultural Applications :
- Benedict et al. (1983) reported the application of a similar compound, 2-(3,4-dichlorophenoxy)-triethylamine, which significantly stimulated rubber synthesis in guayule plants (Benedict et al., 1983).
Antifungal Activity :
- Arnoldi et al. (2007) synthesized and tested a series of N-substituted [2-(2,4-dichlorophenyl)-3-(1,2,4-triazol-1-yl)]propylamines for antifungal activity against plant pathogenic fungi (Arnoldi et al., 2007).
Environmental Impact and Detection :
- Rosales-Conrado et al. (2008) developed a method for detecting chlorophenoxy acid herbicides in human urine samples, relevant for monitoring environmental exposure (Rosales-Conrado et al., 2008).
- Kamaraj et al. (2018) studied the adsorption of 2-(2-methyl-4-chlorophenoxy) propionic acid, a hazardous compound, using zinc hydroxide (Kamaraj et al., 2018).
Cancer Research :
- Stackelberg (2013) conducted a systematic review of carcinogenic outcomes and potential mechanisms from exposure to chlorophenoxy compounds, including 2,4-D and MCPA, commonly used in agriculture (Stackelberg, 2013).
Safety And Hazards
特性
IUPAC Name |
2-(2-chlorophenoxy)propan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO/c1-7(6-11)12-9-5-3-2-4-8(9)10/h2-5,7H,6,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXMKQIVAKQTVJV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)OC1=CC=CC=C1Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40397542 |
Source


|
| Record name | 2-(2-Chlorophenoxy)propylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40397542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chlorophenoxy)propylamine | |
CAS RN |
886763-29-7 |
Source


|
| Record name | 2-(2-Chlorophenoxy)propylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40397542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

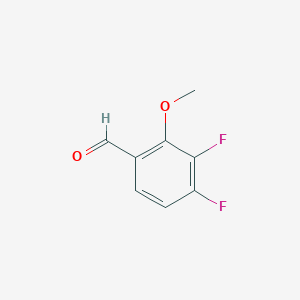



![2-Tributylstannylbenzo[b]furan](/img/structure/B1334391.png)
![Diethyl 2-[(2,4-dimethylanilino)methylene]malonate](/img/structure/B1334395.png)


